molecular formula C24H21N7O3 B2907332 4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1172446-59-1

4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2907332
CAS No.: 1172446-59-1
M. Wt: 455.478
InChI Key: GZVMWDATIMGSAV-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C24H21N7O3 and its molecular weight is 455.478. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may belong to the class of extended flavonoids , which are known to interact with a variety of biological targets.

Mode of Action

Extended flavonoids, to which this compound may belong, are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, and interference with signal transduction pathways .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Extended flavonoids are involved in a wide range of biochemical pathways due to their diverse target profiles .

Properties

IUPAC Name

4-methoxy-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-14-4-8-17(9-5-14)30-21-19(13-25-30)23(33)28-24(27-21)31-20(12-15(2)29-31)26-22(32)16-6-10-18(34-3)11-7-16/h4-13H,1-3H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMWDATIMGSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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